molecular formula C9H12O4 B12930282 2-Oxo-2-(2-oxocyclopentyl)ethyl acetate CAS No. 118790-18-4

2-Oxo-2-(2-oxocyclopentyl)ethyl acetate

Cat. No.: B12930282
CAS No.: 118790-18-4
M. Wt: 184.19 g/mol
InChI Key: GNLWFDSMCVUEJF-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-oxocyclopentyl)ethyl acetate, also known as ethyl 2-(2-oxocyclopentyl)acetate, is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone and is characterized by the presence of both an ester and a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-oxocyclopentyl)ethyl acetate typically involves the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethyl chloroacetate reacts with the enolate form of cyclopentanone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-oxocyclopentyl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(2-oxocyclopentyl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-oxocyclopentyl)ethyl acetate involves its interaction with various molecular targets and pathways. The ester and ketone functional groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate: A closely related compound with similar functional groups.

    Cyclopentanone derivatives: Compounds such as cyclopentanone and its esters share structural similarities.

Uniqueness

2-Oxo-2-(2-oxocyclopentyl)ethyl acetate is unique due to its combination of ester and ketone functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

118790-18-4

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

[2-oxo-2-(2-oxocyclopentyl)ethyl] acetate

InChI

InChI=1S/C9H12O4/c1-6(10)13-5-9(12)7-3-2-4-8(7)11/h7H,2-5H2,1H3

InChI Key

GNLWFDSMCVUEJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1CCCC1=O

Origin of Product

United States

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